Cas no 1261925-29-4 (4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid)

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring methoxy and methylphenyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential as an intermediate in the development of bioactive molecules. Its aromatic substitution pattern enhances stability while allowing for further functionalization, making it valuable for constructing more complex chemical architectures. The presence of electron-donating methoxy groups may influence reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions. Its well-defined molecular structure ensures reproducibility in synthetic applications, supporting its use in method development and scale-up processes.
4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid structure
1261925-29-4 structure
Product Name:4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid
CAS No:1261925-29-4
MF:C16H16O4
MW:272.295845031738
MDL:MFCD18320386
CID:2763880
PubChem ID:53226289
Update Time:2025-05-20

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1261925-29-4
    • DTXSID40690000
    • MFCD18320386
    • 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95%
    • 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
    • 4-(4-METHOXY-3-METHYLPHENYL)-2-METHOXYBENZOIC ACID
    • 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid
    • MDL: MFCD18320386
    • Inchi: 1S/C16H16O4/c1-10-8-11(5-7-14(10)19-2)12-4-6-13(16(17)18)15(9-12)20-3/h4-9H,1-3H3,(H,17,18)
    • InChI Key: VJPHNCJWROSDBS-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C=C1C)C1C=CC(C(=O)O)=C(C=1)OC

Computed Properties

  • Exact Mass: 272.10485899Da
  • Monoisotopic Mass: 272.10485899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.8Ų

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327559-5 g
4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95%; .
1261925-29-4 95%
5g
€1159.00 2023-04-26
abcr
AB327559-5g
4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95%; .
1261925-29-4 95%
5g
€1159.00 2025-04-21

Additional information on 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic Acid: A Comprehensive Overview

The compound 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, identified by the CAS number 1261925-29-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoic acids, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a benzoic acid moiety with two methoxy groups and a methyl group attached to the aromatic ring system. These substituents play a crucial role in determining its chemical properties, reactivity, and potential applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One of the most notable approaches involves the Suzuki-Miyaura coupling reaction, which allows for the precise construction of biaryl bonds. This method has been optimized to achieve high yields and excellent regioselectivity, making it a preferred route for large-scale production. Additionally, researchers have explored alternative strategies such as Ullmann coupling and Kumada coupling, which offer unique advantages depending on the specific reaction conditions and substrate requirements.

The pharmacological properties of 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid have garnered significant attention in the scientific community. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Furthermore, its ability to modulate key signaling pathways involved in chronic diseases such as cancer and neurodegenerative disorders has been extensively investigated. Preclinical trials have shown that this compound can effectively inhibit the growth of cancer cells while minimizing toxicity to healthy cells, highlighting its potential as a targeted therapeutic agent.

In terms of environmental impact, the biodegradability and eco-toxicity of CAS 1261925-29-4 have been evaluated under various conditions. Research indicates that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further studies are required to fully understand its long-term effects on ecosystems and to develop strategies for minimizing its environmental footprint during industrial production and disposal.

The application of computational chemistry tools has significantly enhanced our understanding of the molecular properties of this compound. Advanced molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, have provided insights into its electronic structure, conformational flexibility, and interaction with biological targets. These computational studies have not only facilitated the design of more efficient synthetic routes but also guided the optimization of its pharmacokinetic properties for therapeutic use.

In conclusion, 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid (CAS 1261925-29-4) is a multifaceted compound with immense potential across diverse fields. Its unique chemical structure, coupled with cutting-edge synthetic methodologies and pharmacological insights, positions it as a key player in modern drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to advancements in medicine and sustainable chemistry.

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